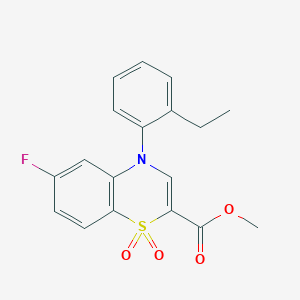

methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 2-ethylphenyl group at position 4, a fluorine atom at position 6, and a methyl ester at position 2. The 1,1-dioxide modification indicates sulfone groups at positions 1 and 1 of the benzothiazine ring.

Propriétés

IUPAC Name |

methyl 4-(2-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-3-12-6-4-5-7-14(12)20-11-17(18(21)24-2)25(22,23)16-9-8-13(19)10-15(16)20/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZWJXGFXLWITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzothiazine ring.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Substitution with Ethylphenyl Group: The ethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazine derivatives.

Applications De Recherche Scientifique

Methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among benzothiazine derivatives include substituents at positions 4 and 6, which influence lipophilicity, solubility, and metabolic stability:

Key Observations:

- Fluorine vs.

- Aromatic Substituents: The 2-ethylphenyl group in the target compound offers moderate lipophilicity, whereas the benzodioxolyl group in ’s compound introduces additional oxygen atoms, which could enhance polarity and aqueous solubility.

Chromatographic and Analytical Behavior

- Response Factors: Electron-withdrawing groups (e.g., fluorine) typically enhance UV absorbance, improving detection sensitivity compared to bromine or methoxy groups.

Structural and Crystallographic Insights

The SHELX system () and WinGX suite () are critical tools for resolving crystal structures of benzothiazine derivatives. For example:

- Sulfone groups (1,1-dioxide) enhance molecular rigidity, which may improve thermal stability but complicate synthetic purification steps.

Pharmacological Implications and Limitations

While siponimod () demonstrates therapeutic relevance as an S1P receptor modulator, direct evidence for the target compound’s biological activity is absent in the provided materials. Structural analogs with fluorinated benzothiazines (e.g., ) are hypothesized to target CNS receptors due to their ability to cross the blood-brain barrier. However, the lack of in vivo or clinical data necessitates caution in extrapolating pharmacological effects.

Activité Biologique

Methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a member of the benzothiazine family, known for its complex structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzothiazine ring system characterized by a fused bicyclic structure that includes sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 361.39 g/mol. The presence of the fluorine atom and the ethyl group on the phenyl ring are critical for its biological properties.

Biological Activities

Research indicates that benzothiazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : They may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.

- Anticancer Effects : Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism by which methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exerts its effects involves:

- Interaction with Enzymes : The compound may interact with specific enzymes like aldose reductase and COX, modulating their activity.

- Influence on Signaling Pathways : It can affect signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects in inflammatory diseases and cancer.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of benzothiazine showed significant cytotoxicity against various cancer cell lines. For instance, compounds similar to methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : In vivo studies indicated that the compound could reduce inflammation in animal models by inhibiting COX activity, leading to decreased prostaglandin synthesis.

- Antimicrobial Properties : Preliminary tests revealed that this compound has a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparative Biological Activity of Benzothiazine Derivatives

| Compound Name | Structure Features | Anticancer IC50 (µg/mL) | Antimicrobial Activity |

|---|---|---|---|

| Methyl 4-(2-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Ethyl group at position 4 | < 2.0 | Effective against E. coli |

| Methyl 4-(3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Methyl group instead of ethyl | < 3.0 | Moderate against S. aureus |

| Methyl 4-(3-nitrophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | Nitro group addition | < 1.5 | High efficacy against P. aeruginosa |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.